molecular formula C20H24N4O2 B6037420 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide

6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide

Cat. No. B6037420
M. Wt: 352.4 g/mol
InChI Key: KCIWXHDFWGNBCS-UHFFFAOYSA-N
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Description

6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as L-163,191 and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide involves the binding of the compound to the neuropeptide Y1 receptor, which is a G protein-coupled receptor. This binding results in the activation of downstream signaling pathways, which ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide are diverse and have been studied extensively. This compound has been found to have anxiolytic, antidepressant, and anti-obesity effects in animal models. It has also been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide in lab experiments include its high affinity and selectivity for the neuropeptide Y1 receptor, as well as its well-characterized mechanism of action. However, the limitations include the need for specialized equipment and expertise to synthesize and handle this compound, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for research on 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide. One direction is to explore the potential therapeutic applications of this compound in various pathological conditions such as anxiety, depression, and obesity. Another direction is to investigate the potential of this compound as a tool compound for the study of neuropeptide Y1 receptor signaling pathways. Additionally, further research is needed to understand the potential side effects and toxicity of this compound and to develop novel derivatives with improved pharmacological properties.
Conclusion:
6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound has a well-characterized mechanism of action and has been found to have diverse biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of novel therapeutic agents and a better understanding of neuropeptide Y1 receptor signaling pathways.

Synthesis Methods

The synthesis method of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide involves the reaction of 2-(2-pyrazinyl)ethylamine with 2-phenylethyl isocyanate to form the intermediate product, which is then reacted with 3-piperidinecarboxylic acid to yield the final compound. This synthesis method has been optimized over the years and has been found to be efficient and reliable.

Scientific Research Applications

6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have a high affinity for the neuropeptide Y1 receptor and has been used as a tool compound to study the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

6-oxo-1-(2-phenylethyl)-N-(2-pyrazin-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19-7-6-17(15-24(19)13-9-16-4-2-1-3-5-16)20(26)23-10-8-18-14-21-11-12-22-18/h1-5,11-12,14,17H,6-10,13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIWXHDFWGNBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=NC=CN=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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